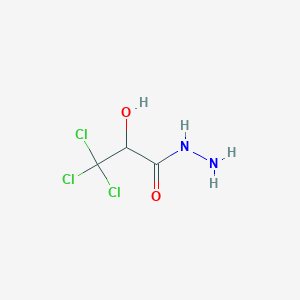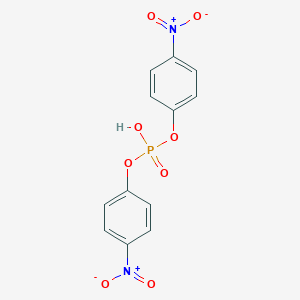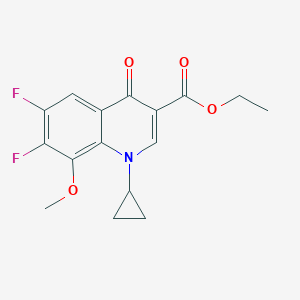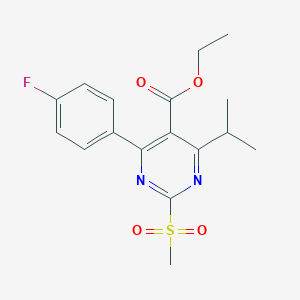
2-ヒドロキシアセトヒドラジド
概要
説明
2-Hydroxyacetohydrazide is a chemical compound with the molecular formula C₂H₆N₂O₂. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of both hydroxyl and hydrazide functional groups, which contribute to its reactivity and versatility in chemical reactions.
科学的研究の応用
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its ability to inhibit certain enzymes.
Industry: Its reactivity and functional groups make it useful in the synthesis of various industrial chemicals.
作用機序
Target of Action
The primary target of 2-Hydroxyacetohydrazide is the protein trypsin . Trypsin is a serine protease, an enzyme that cleaves peptide bonds in proteins, which plays a crucial role in many biological processes.
Mode of Action
2-Hydroxyacetohydrazide interacts with trypsin, exhibiting a tighter binding to the protein than diclofenac, a reference anti-inflammatory drug . This interaction results in the inhibition of trypsin’s proteolytic activity, thereby modulating the biochemical processes associated with this enzyme .
Result of Action
The primary result of 2-Hydroxyacetohydrazide’s action is the inhibition of trypsin’s proteolytic activity . This inhibition can potentially modulate various biological processes where trypsin plays a role. The compound has shown superior inhibitory effects compared to diclofenac, suggesting its potential as a therapeutic agent .
生化学分析
Biochemical Properties
2-Hydroxyacetohydrazide has been found to interact with various enzymes and proteins. It has shown superior inhibitory effects compared to diclofenac, a commonly used anti-inflammatory drug
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyacetohydrazide can be synthesized through the reaction of hydrazine monohydrate with methyl glycolate. The process involves heating the mixture under reflux for two hours, followed by stirring at room temperature for 72 hours . The reaction conditions are crucial to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Hydroxyacetohydrazide are not extensively documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions: 2-Hydroxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The hydroxyl and hydrazide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted hydrazides.
類似化合物との比較
Glycolic Acid Hydrazide: Similar in structure but lacks the hydroxyl group.
Hydroxyacetic Acid Hydrazide: Another related compound with similar functional groups.
Hydroxyacetylhydrazine: Shares the hydrazide group but differs in its overall structure.
Uniqueness: 2-Hydroxyacetohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which enhance its reactivity and potential applications. Its ability to inhibit specific enzymes and its versatility in chemical reactions distinguish it from other similar compounds.
特性
IUPAC Name |
2-hydroxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCWHQVLKSECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325588 | |
| Record name | 2-Hydroxyacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-14-1 | |
| Record name | 2-Hydroxyacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxyacetohydrazide exhibit anti-inflammatory activity?
A1: While the exact mechanism of action is still under investigation, research suggests that 2-hydroxyacetohydrazide exerts its anti-inflammatory effects by inhibiting trypsin, a serine protease involved in inflammatory processes. [] This inhibition likely disrupts inflammatory pathways, leading to a reduction in inflammation. Further research is needed to fully elucidate the downstream effects and specific molecular targets involved.
Q2: What is the significance of the higher anti-inflammatory activity observed in methanol extracts of Ammodaucus leucotrichus seeds compared to n-hexane extracts?
A2: Gas chromatography–mass spectrometry (GC–MS) analysis revealed the presence of 2-hydroxyacetohydrazide in the methanol extract but not in the n-hexane extract of Ammodaucus leucotrichus seeds. [] This finding, coupled with the superior anti-inflammatory activity of the methanol extract, suggests that 2-hydroxyacetohydrazide contributes significantly to the therapeutic potential of Ammodaucus leucotrichus.
Q3: How does the structure of 2-hydroxyacetohydrazide derivatives influence their anti-inflammatory activity?
A3: Research has shown that modifications to the basic structure of 2-hydroxyacetohydrazide can significantly impact its anti-inflammatory activity. [] For instance, introducing specific substituents on the phenyl ring of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide led to variations in potency compared to the parent compound and the reference drug, Indomethacin. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the design of more potent and selective anti-inflammatory agents derived from 2-hydroxyacetohydrazide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















